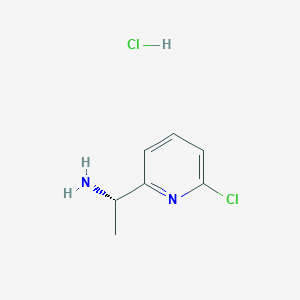![molecular formula C16H21NO4 B13436549 (4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid](/img/structure/B13436549.png)
(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a phenyl group, and a pent-4-enoic acid backbone. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Pent-4-enoic Acid Backbone: This can be achieved through various methods, including the Wittig reaction or the Horner-Wadsworth-Emmons reaction, which introduce the double bond at the desired position.
Coupling with the Phenyl Group: The phenyl group can be introduced through a Grignard reaction or a Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process typically includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反应分析
Types of Reactions
(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the pent-4-enoic acid backbone can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to expose the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Epoxides and Diols: Formed through oxidation reactions.
Saturated Derivatives: Formed through reduction reactions.
Free Amino Acid: Formed by removing the Boc protecting group.
科学研究应用
(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.
Biological Studies: Used in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. The Boc protecting group provides stability during chemical reactions, preventing unwanted side reactions.
相似化合物的比较
Similar Compounds
(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-methylpent-4-enoic acid: Similar structure but with a methyl group instead of a phenyl group.
(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-ethylpent-4-enoic acid: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. The phenyl group can participate in π-π interactions and other non-covalent interactions, making this compound valuable in various chemical and biological applications.
属性
分子式 |
C16H21NO4 |
|---|---|
分子量 |
291.34 g/mol |
IUPAC 名称 |
(E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19)/b10-7+ |
InChI 键 |
OIMOFNCGPRURIA-JXMROGBWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC(C/C=C/C1=CC=CC=C1)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


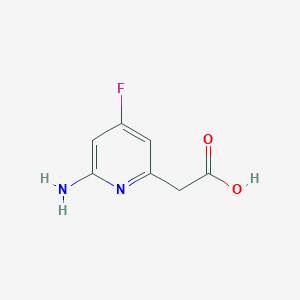
![N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13436470.png)
![4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide](/img/structure/B13436471.png)
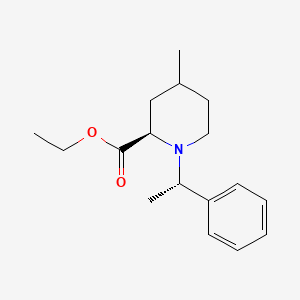
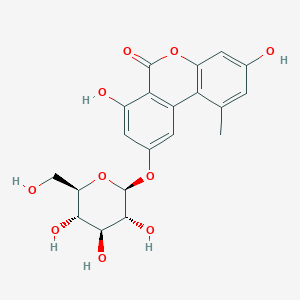

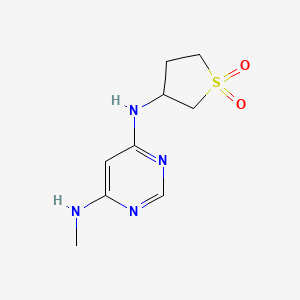



![methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-(3-methylsulfonyloxypropyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13436506.png)
![Ethyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate](/img/structure/B13436514.png)

